Cdc7-IN-8

Kinase inhibitor design Scaffold diversity ATP-competitive inhibition

Cdc7-IN-8 (CAS 2606780-38-3, molecular weight 351.40, formula C₁₉H₂₁N₅O₂) is a small-molecule inhibitor of cell division cycle 7 (CDC7) kinase, a serine/threonine kinase that regulates DNA replication initiation through phosphorylation of minichromosome maintenance (MCM) proteins. The compound was disclosed in patent WO2021032170A1 as part of a tetracyclic compound series claimed as CDC7 inhibitors and is designated therein as compounds 1-1 and 1-2 (referring to specific stereoisomeric forms).

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
Cat. No. B12399050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-8
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)C5CC6CCN5CC6
InChIInChI=1S/C19H21N5O2/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m0/s1
InChIKeyGQKMQWSLJVXSMV-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cdc7-IN-8: A Tetracyclic CDC7 Kinase Inhibitor for DNA Replication Research and Cancer Target Validation Procurement


Cdc7-IN-8 (CAS 2606780-38-3, molecular weight 351.40, formula C₁₉H₂₁N₅O₂) is a small-molecule inhibitor of cell division cycle 7 (CDC7) kinase, a serine/threonine kinase that regulates DNA replication initiation through phosphorylation of minichromosome maintenance (MCM) proteins . The compound was disclosed in patent WO2021032170A1 as part of a tetracyclic compound series claimed as CDC7 inhibitors and is designated therein as compounds 1-1 and 1-2 (referring to specific stereoisomeric forms) [1]. Cdc7-IN-8 bears the (S)-configured quinuclidine moiety and belongs to a structurally distinct tetracyclic chemotype that differs from previously reported monocyclic, bicyclic, or linear CDC7 inhibitor scaffolds [2]. The compound is commercially available from multiple reputable vendors at ≥98% purity for research use and is intended for preclinical investigation of CDC7-dependent cancer biology .

Why In-Class CDC7 Inhibitors Cannot Be Interchanged with Cdc7-IN-8: Chemotype-Driven Differences in Kinase Engagement and Cellular Behavior


CDC7 inhibitors reported to date span at least six chemically distinct scaffolds—including pyrrolopyrimidines (e.g., PHA-767491), benzofuropyrimidinones (e.g., XL413), pyrimidinone derivatives, and indolocarbazoles—each with different ATP-binding site interactions, selectivity fingerprints against the broader kinome, and variable cellular anti-proliferative potencies [1]. The tetracyclic framework of Cdc7-IN-8 introduces a rigid, pre-organized geometry that is absent in earlier-generation inhibitors, potentially altering residence time, off-rate, and selectivity against CDK-family kinases that share high ATP-site homology with CDC7 [2]. Substituting Cdc7-IN-8 with a structurally unrelated CDC7 inhibitor (e.g., XL413 or PHA-767491) would change not only target engagement kinetics but also off-target liability profiles, solubility, and cellular permeability—each of which directly impacts experimental reproducibility and translational relevance in DNA replication or oncology studies [3].

Cdc7-IN-8 Quantitative Differentiation Evidence: Structure, Physicochemistry, and Patent-Family Pharmacological Context


Tetracyclic Scaffold Rigidity vs. Contemporary CDC7 Inhibitor Chemotypes: A Structural-Class Distinction

Cdc7-IN-8 possesses a tetracyclic core (17-oxa-4,5,12,14-tetrazatetracyclo[8.7.0.0²,⁶.0¹¹,¹⁶]heptadeca-pentaen-15-one) fused to a chiral (S)-quinuclidine substituent, a topology absent from all other reported CDC7 inhibitor chemotypes . In contrast, PHA-767491 is a pyrrolopyrimidine, XL413 is a benzofuropyrimidinone, and TAK-931 is a thienopyrimidine derivative—all lacking the tetracyclic ring system that constrains conformational flexibility of the hinge-binding motif [1]. The patent claims that this tetracyclic architecture confers a unique tumor-inhibiting effect relative to previously described scaffolds, though specific numerical comparisons are not publicly disclosed [2].

Kinase inhibitor design Scaffold diversity ATP-competitive inhibition

Physicochemical Property Comparison: Cdc7-IN-8 vs. Closest Patent-Family Analog Cdc7-IN-18 (Compound 1-2)

Cdc7-IN-8 (C₁₉H₂₁N₅O₂, MW 351.40) differs from its closest thio-analog Cdc7-IN-18 (C₁₉H₂₁N₅OS, MW 367.47) by replacement of the furan oxygen with a thiophene sulfur, reducing molecular weight by 16.07 Da and altering calculated lipophilicity . Vendor-reported computed logP for Cdc7-IN-8 is 1.7, with 2 hydrogen bond donors, 5 hydrogen bond acceptors, and only 1 rotatable bond, indicating high rigidity . While experimentally determined logP for Cdc7-IN-18 is not publicly available, the oxygen-to-sulfur substitution typically increases logP by approximately 0.5–1.0 log units (thiophene > furan lipophilicity), suggesting Cdc7-IN-8 is likely less lipophilic and potentially more aqueous-soluble than Cdc7-IN-18 .

Drug-like properties Lipophilicity Solubility prediction

Patent-Family Potency Context: Enantiomer-Specific Biochemical Activity Inferred from Cdc7-IN-19 (Compound 1-1)

Cdc7-IN-8 shares the identical molecular formula (C₁₉H₂₁N₅O₂, MW 351.40) and (S)-configured quinuclidine stereocenter with Cdc7-IN-19 (compound 1-1, CAS 2606780-39-4), which is explicitly reported as a potent inhibitor of the CDC7/DBF4 enzyme with an IC₅₀ of 1.49 nM . The SMILES notation for Cdc7-IN-8 (O=C1C2=C(C3=C(O2)C4=CNN=C4CCC3)N=C(N1)[C@@H]5CC6CCN5CC6) differs from that of Cdc7-IN-19 only in ring-atom numbering conventions, and both compounds are described in the patent as demonstrating tumor-inhibiting effects without toxicity to normal cells [1]. No independent, head-to-head biochemical or cellular comparison between Cdc7-IN-8 and Cdc7-IN-19 has been published in the open literature; thus, the IC₅₀ equivalence cannot be assumed and requires experimental verification .

CDC7/DBF4 enzyme inhibition Stereochemistry-activity relationship Patent pharmacology

Enantiomer-Specific Identity: Cdc7-IN-8 as the (S)-Configured Stereoisomer Within a Chiral Tetracyclic Series

Cdc7-IN-8 contains a defined (S)-stereocenter at the quinuclidine-2-yl attachment position (InChI Key: GQKMQWSLJVXSMV-AWEZNQCLSA-N), with exactly 1 defined atom stereocenter count . This stereochemistry distinguishes it from the (R)-enantiomer) or racemic mixture that could arise from non-stereoselective synthesis. The patent WO2021032170A1 explicitly claims both the (S)- and (R)-isomers as well as racemic mixtures, indicating stereochemistry may impact biological activity [1]. By comparison, the commercial Cdc7-IN-19 (compound 1-1, CAS 2606780-39-4) is also reported as the (S)-enantiomer with identical molecular formula but a different CAS registry number, suggesting these may be diastereomeric or polymorphic forms within the patent's compound scope .

Chiral resolution Stereochemistry-dependent pharmacology Quality control

Optimal Research and Procurement Application Scenarios for Cdc7-IN-8 Based on Available Evidence


Probing CDC7-Dependent DNA Replication Initiation in Cancer Cell Lines with a Structurally Novel Tetracyclic Chemotype

Cdc7-IN-8 is best deployed in studies where the research question specifically requires a tetracyclic CDC7 inhibitor scaffold to differentiate phenotype from those produced by pyrrolopyrimidine (PHA-767491) or benzofuropyrimidinone (XL413) chemotypes [1]. Its rigid, pre-organized tetracyclic architecture may engage the CDC7 ATP-binding pocket with altered hydrogen-bonding geometry compared to monocyclic or bicyclic inhibitors, making it a valuable tool for kinase selectivity profiling panels that include CDK family members sharing high ATP-site homology [2]. Researchers should independently establish the compound's IC₅₀ in their specific CDC7/DBF4 assay system before interpreting cellular data, given the absence of publicly available biochemical potency values [1].

Comparative SAR Studies with Patent-Family Analogs Cdc7-IN-18 and Cdc7-IN-19 to Map Oxygen-to-Sulfur Substitution Effects

The close structural relationship between Cdc7-IN-8 (furan oxygen) and Cdc7-IN-18 (thiophene sulfur) presents a focused opportunity to study the impact of heteroatom substitution on CDC7 binding kinetics, cellular permeability, and metabolic stability within a tetracyclic framework [1]. Cdc7-IN-8's lower molecular weight (351.40 vs. 367.47) and predicted lower logP (~1.7) relative to Cdc7-IN-18 suggest it may exhibit superior aqueous solubility, facilitating dose-response studies in solubility-limited assay formats [2]. Procurement of all three patent-family members (Cdc7-IN-8, Cdc7-IN-18, Cdc7-IN-19) enables full SAR dissection of the tetracyclic CDC7 inhibitor series [1].

Enantiomer-Controlled Validation of CDC7 Pharmacodynamics Where Stereochemistry-Dependent Target Engagement Is Critical

The defined (S)-stereochemistry of Cdc7-IN-8 makes it suitable for experiments where enantiomer-specific pharmacology must be controlled, such as cellular thermal shift assays (CETSA), in vitro target engagement measurements, and co-crystallization trials with recombinant CDC7/DBF4 complex [1]. In these applications, procurement of the defined stereoisomer (rather than a racemic mixture) eliminates the confounding variable of differing binding affinities between enantiomers, which is especially relevant when correlating target occupancy with downstream MCM2 phosphorylation inhibition [2].

Preclinical Oncology Model Development Where a Tetracyclic CDC7 Inhibitor Complements Existing Clinical-Stage Chemotypes

While no CDC7 inhibitor has yet achieved clinical approval—with TAK-931 and others failing to show sufficient efficacy in trials due to dose-limiting toxicities potentially unrelated to target inhibition—the tetracyclic chemotype represented by Cdc7-IN-8 offers an alternative chemical starting point for lead optimization campaigns aimed at addressing these liabilities [1]. Procurement of Cdc7-IN-8 at research-grade purity (≥98%) from multiple suppliers (MedChemExpress, TargetMol, InvivoChem) enables initial in vivo pharmacokinetic and tolerability screening, with the caveat that researchers must independently generate any PK, toxicity, and efficacy data for this specific compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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